1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the 1,2,3-triazole ring through a cycloaddition reaction, followed by the introduction of the benzodioxin and pyridinyl groups. The reaction conditions often involve the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles/nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-1,4-benzodioxin-6-yl(pyridin-3-yl)methanamine
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine
Uniqueness
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a 1,2,3-triazole ring with benzodioxin and pyridinyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-3-yltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c21-16(22)14-15(10-2-1-5-17-9-10)20(19-18-14)11-3-4-12-13(8-11)24-7-6-23-12/h1-5,8-9H,6-7H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVILWVXHYZHIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=C(N=N3)C(=O)O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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